molecular formula C9H7N3O B8404665 2-(1H-pyrazol-1-yl)isonicotinaldehyde

2-(1H-pyrazol-1-yl)isonicotinaldehyde

Cat. No.: B8404665
M. Wt: 173.17 g/mol
InChI Key: UWDLPTOJQYHDJR-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)isonicotinaldehyde is a heterocyclic compound featuring an isonicotinaldehyde backbone substituted at the 2-position with a pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-pyrazol-1-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-7H

InChI Key

UWDLPTOJQYHDJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1H-pyrazol-1-yl)isonicotinaldehyde, a comparison is made with 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde , a structurally related compound listed in the CymitQuimica catalog . Both compounds share the isonicotinaldehyde core but differ in substituents, leading to distinct physicochemical and functional characteristics (Table 1).

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight* Key Features Status (CymitQuimica)
This compound Pyrazole at 2-position ~187.17 g/mol† Potential ligand for metal coordination; aromatic N-heterocycle reactivity Not listed
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde Fluoro at 2-position, pyrrolidine at 6-position ~222.24 g/mol† Enhanced lipophilicity (fluoro); conformational flexibility (pyrrolidine) Discontinued

*Calculated using average atomic masses.
†Estimated based on structural analogs.

Key Differences:

Substituent Effects: The pyrazole group in this compound introduces aromaticity and hydrogen-bonding capability, making it suitable for metal coordination or enzyme inhibition .

Reactivity :

  • The aldehyde group in both compounds allows for nucleophilic additions (e.g., condensation reactions). However, the electron-withdrawing fluoro group in the latter compound may reduce aldehyde reactivity compared to the electron-rich pyrazole-substituted analog.

Applications: this compound: Likely used in synthesizing pyrazole-based ligands or bioactive molecules (e.g., kinase inhibitors).

Limitations of Available Evidence:

  • The provided evidence lacks experimental data (e.g., solubility, stability, or biological activity) for both compounds.

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